
1,12-Dimethyltetracene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,12-Dimethyltetracene is an organic compound belonging to the tetracene family, which is a class of polycyclic aromatic hydrocarbons These compounds are characterized by their extended conjugated systems, which contribute to their unique chemical and physical properties
Méthodes De Préparation
The synthesis of 1,12-Dimethyltetracene typically involves multi-step organic reactions. One common synthetic route starts with the preparation of a suitable tetracene precursor, followed by methylation at the 1 and 12 positions. The reaction conditions often involve the use of strong bases and methylating agents. Industrial production methods may employ catalytic processes to enhance yield and efficiency. detailed industrial methods are often proprietary and not publicly disclosed.
Analyse Des Réactions Chimiques
1,12-Dimethyltetracene undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: This reaction involves the replacement of one atom or group with another. Halogenation, nitration, and sulfonation are common substitution reactions for this compound. Reagents such as halogens, nitric acid, and sulfuric acid are typically used. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1,12-Dimethyltetracene has several scientific research applications:
Chemistry: It is used as a model compound to study the properties of polycyclic aromatic hydrocarbons and their derivatives.
Biology: Research is ongoing to explore its potential biological activities, although specific applications are still under investigation.
Medicine: While not widely used in medicine, its derivatives are being studied for potential therapeutic applications.
Industry: It is used in the development of organic semiconductors and other electronic materials due to its unique electronic properties.
Mécanisme D'action
The mechanism by which 1,12-Dimethyltetracene exerts its effects is primarily related to its electronic structure. The extended conjugated system allows for efficient charge transport, making it useful in electronic applications. The molecular targets and pathways involved are still being studied, but its interactions with other molecules are influenced by its aromatic nature and the presence of methyl groups at the 1 and 12 positions.
Comparaison Avec Des Composés Similaires
1,12-Dimethyltetracene can be compared with other tetracene derivatives, such as:
Tetracene: The parent compound, which lacks the methyl groups at the 1 and 12 positions.
1,2,3,4-Tetramethyltetracene: A derivative with four methyl groups, which may exhibit different electronic and chemical properties.
Pentacene: A related compound with an additional aromatic ring, often used in organic electronics. The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and electronic properties.
Propriétés
Numéro CAS |
143436-22-0 |
|---|---|
Formule moléculaire |
C20H16 |
Poids moléculaire |
256.3 g/mol |
Nom IUPAC |
1,12-dimethyltetracene |
InChI |
InChI=1S/C20H16/c1-13-6-5-9-17-11-18-10-15-7-3-4-8-16(15)12-19(18)14(2)20(13)17/h3-12H,1-2H3 |
Clé InChI |
KLBDUIAQVLJQRE-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC2=CC3=CC4=CC=CC=C4C=C3C(=C12)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzene, 1-[[(1,1-dimethylethyl)sulfinyl]methyl]-4-methoxy-](/img/structure/B12551109.png)
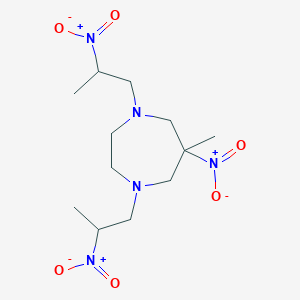
![lithium;N-[cyclopenta-2,4-dien-1-yl(dimethylamino)boranyl]-N-methylmethanamine](/img/structure/B12551120.png)
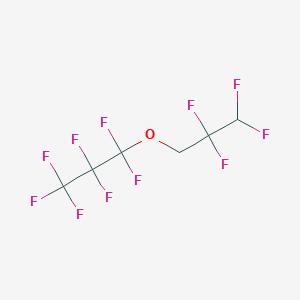
![1-{4-[(1H-Indol-3-yl)methyl]piperazin-1-yl}-3-phenylprop-2-en-1-one](/img/structure/B12551129.png)
![Benzoic acid, 5-[(2-furanylmethylene)amino]-2-hydroxy-](/img/structure/B12551137.png)
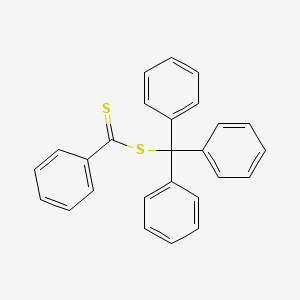
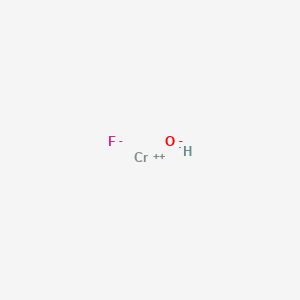
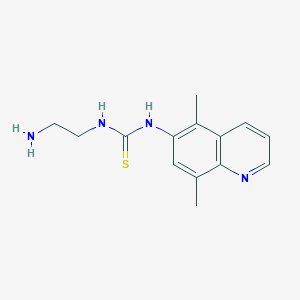
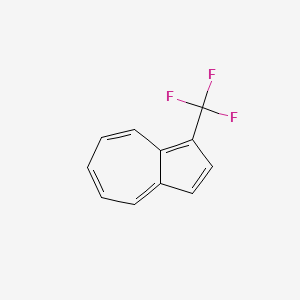


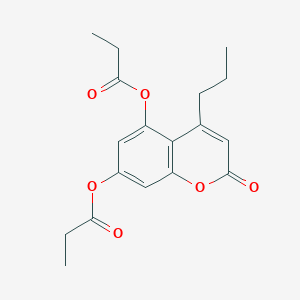
![1-Isothiocyanato-4-[(4-pentylphenyl)ethynyl]benzene](/img/structure/B12551188.png)
